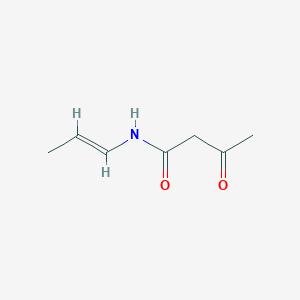
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as acrylamide or acrylic amide and has the chemical formula C3H5NO. This compound has a wide range of applications, including its use in the synthesis of polymers, as a co-monomer in the production of polyacrylamide, and in the production of various industrial products.
Applications De Recherche Scientifique
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) has a wide range of applications in scientific research. It is commonly used as a co-monomer in the production of polyacrylamide, which is used in various fields such as wastewater treatment, enhanced oil recovery, and papermaking. Additionally, it is used as a crosslinking agent in the production of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Mécanisme D'action
The mechanism of action of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) is not fully understood. However, it is believed to act as a nucleophile and react with electrophilic molecules, leading to the formation of covalent bonds. This process results in the crosslinking of polymers and the formation of hydrogels.
Biochemical and Physiological Effects
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it can be a skin irritant and can cause respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in lab experiments is its ability to form hydrogels, which have a wide range of applications in various fields. Additionally, it is easy to synthesize and has low toxicity. However, one of the limitations of using this compound is its tendency to form homopolymers, which can affect the properties of the resulting hydrogels.
Orientations Futures
There are several future directions for the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in scientific research. Some of these include:
1. Developing new methods for the synthesis of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) that are more efficient and environmentally friendly.
2. Investigating the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in the production of novel hydrogels with unique properties.
3. Exploring the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in tissue engineering and regenerative medicine.
4. Studying the potential applications of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in drug delivery systems.
5. Investigating the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in the production of novel materials for various industrial applications.
Conclusion
In conclusion, Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) is a versatile chemical compound that has a wide range of applications in scientific research. Its ability to form hydrogels makes it particularly useful in various fields such as drug delivery, tissue engineering, and wound healing. While there are still many unknowns about the mechanism of action of this compound, it is clear that it has significant potential for future research and development.
Méthodes De Synthèse
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) can be synthesized through the reaction of acrylonitrile with water and ammonia in the presence of a catalyst. The reaction produces acrylic acid, which is then converted to acrylamide through the process of dehydration. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Propriétés
Numéro CAS |
146140-70-7 |
|---|---|
Nom du produit |
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
3-oxo-N-[(E)-prop-1-enyl]butanamide |
InChI |
InChI=1S/C7H11NO2/c1-3-4-8-7(10)5-6(2)9/h3-4H,5H2,1-2H3,(H,8,10)/b4-3+ |
Clé InChI |
XXJFBWUUBQOTPY-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/NC(=O)CC(=O)C |
SMILES |
CC=CNC(=O)CC(=O)C |
SMILES canonique |
CC=CNC(=O)CC(=O)C |
Synonymes |
Butanamide, 3-oxo-N-1-propenyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
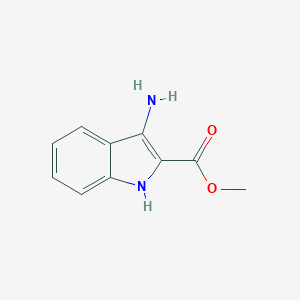
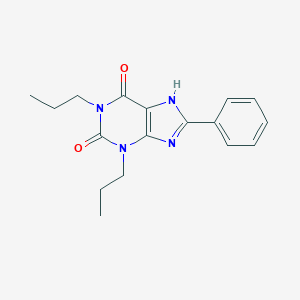
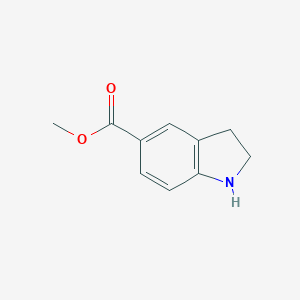

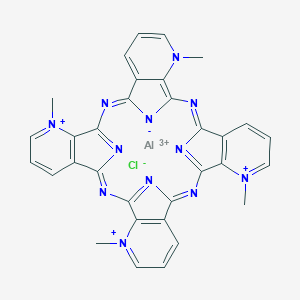
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
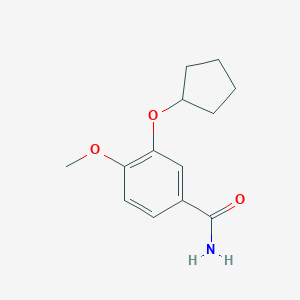



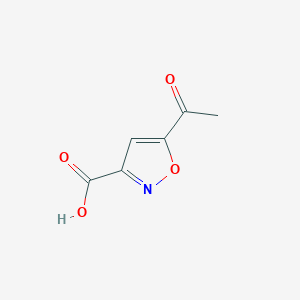
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)